molecular formula C5H9F2NO2 B14236399 4,4-Difluoro-L-valine CAS No. 376359-43-2

4,4-Difluoro-L-valine

Cat. No.: B14236399
CAS No.: 376359-43-2
M. Wt: 153.13 g/mol
InChI Key: JITMBQBFCHBXQH-NFJMKROFSA-N
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Description

4,4-Difluoro-L-valine (CAS 376359-43-2) is a synthetic, non-proteinogenic amino acid of high interest in biochemical and pharmacological research. As a derivative of the essential branched-chain amino acid L-valine, its core research value lies in the strategic incorporation of two fluorine atoms at the 4-position (beta-carbon) of the side chain. This modification imparts distinct electronic and steric properties that are exploited to study and modulate peptide and protein structure-function relationships. The strong electron-withdrawing effect of the fluorine atoms can significantly alter the acidity of the carboxylic acid group, decrease the nucleophilicity of the amino group, and increase the overall hydrophobicity and metabolic stability of the molecule. Researchers utilize this compound primarily in peptide engineering to induce specific conformational constraints and enhance proteolytic stability, thereby improving the pharmacokinetic properties of peptide-based therapeutics. In medicinal chemistry, it serves as a key building block for the development of enzyme inhibitors, where the difluorinated side chain can mimic transition states or act as an isostere for natural substrates. Furthermore, the presence of fluorine makes it a valuable probe for applications in 19F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the study of protein-ligand interactions and complex biological processes without background interference from native biological systems. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

376359-43-2

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

(2S)-2-amino-4,4-difluoro-3-methylbutanoic acid

InChI

InChI=1S/C5H9F2NO2/c1-2(4(6)7)3(8)5(9)10/h2-4H,8H2,1H3,(H,9,10)/t2?,3-/m0/s1

InChI Key

JITMBQBFCHBXQH-NFJMKROFSA-N

Isomeric SMILES

CC([C@@H](C(=O)O)N)C(F)F

Canonical SMILES

CC(C(C(=O)O)N)C(F)F

Origin of Product

United States

Biomolecular Integration and Engineering with 4,4 Difluoro L Valine

Strategies for Peptide and Protein Incorporation

The site-specific insertion of 4,4-Difluoro-L-valine into a polypeptide chain requires specialized chemical or biological techniques that can accommodate its unique structure.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical protein synthesis, allowing for the stepwise assembly of amino acids into a desired peptide sequence on an insoluble polymer support. rsc.orguniversiteitleiden.nl The incorporation of non-canonical amino acids like this compound is readily achievable through standard SPPS protocols, most commonly the Fmoc/tBu strategy. scispace.comnih.gov

The general cycle for incorporating an amino acid via Fmoc-SPPS involves:

Deprotection: Removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the resin-bound peptide chain, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.com

Activation and Coupling: The incoming Fmoc-protected this compound is activated by a coupling reagent to form a reactive species that readily forms a peptide bond with the newly exposed N-terminal amine of the growing peptide chain. spbu.ru

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle. universiteitleiden.nl

This process is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and any permanent side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers. rsc.org

For a non-canonical amino acid such as this compound, particular attention must be paid to the coupling step. The steric bulk and electronic effects of the difluoromethyl group might hinder the reaction. Therefore, the choice of coupling reagent is critical. High-efficiency coupling reagents are recommended to ensure complete incorporation and avoid deletion sequences.

Table 1: Common Coupling Reagents for SPPS

Reagent Class Examples Notes
Uronium/Aminium HATU, HBTU, HCTU Highly efficient, commonly used for hindered amino acids.
Phosphonium PyBOP, PyAOP Effective activators for peptide bond formation.

| Carbodiimide | DIC/Oxyma | A classic and cost-effective method, often used in combination with an additive to suppress racemization. |

This table presents general information on SPPS coupling reagents that would be suitable for the incorporation of sterically demanding, non-canonical amino acids.

Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells or in vitro translation systems. nih.govacs.org This technology hijacks the cell's natural protein synthesis machinery by introducing a new codon and a corresponding orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair. caltech.edunumberanalytics.com

The key components for this technique are:

An Unused Codon: Typically, a nonsense or "stop" codon, such as the amber codon (UAG), is repurposed to encode the ncAA. nih.govcaltech.edu

An Orthogonal tRNA: A suppressor tRNA is engineered to recognize the repurposed codon (e.g., with a CUA anticodon for a UAG codon) but is not recognized by any of the host cell's endogenous aaRSs. numberanalytics.com

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is evolved to specifically recognize and charge the ncAA (e.g., this compound) onto the orthogonal tRNA, without cross-reacting with any of the canonical amino acids or endogenous tRNAs. nih.govacs.org

While specific studies detailing the incorporation of this compound via genetic code expansion were not found, extensive research has been conducted on its trifluoro- analog, 4,4,4-trifluorovaline (Tfv). In these studies, E. coli auxotrophs, which are unable to synthesize valine and isoleucine, have been successfully used as expression hosts. caltech.edu By manipulating the activity of the natural isoleucyl-tRNA synthetase (IleRS), which exhibits some promiscuity, researchers have achieved residue-specific incorporation of Tfv by reassigning sense codons. caltech.edu

Native Chemical Ligation (NCL) is a powerful technique for synthesizing large proteins by joining two unprotected peptide fragments. rsc.org The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov The reaction proceeds through a chemoselective transthioesterification followed by a spontaneous S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. nih.gov

The requirement for an N-terminal cysteine can be a limitation. However, methods have been developed to perform ligation at other amino acid residues, including valine. nih.govnih.gov This is typically achieved by using a valine surrogate equipped with a removable thiol auxiliary group. For instance, a γ-thiol valine derivative can be incorporated at the N-terminus of a peptide fragment. nih.gov This fragment can then undergo NCL with a C-terminal peptide thioester. Following the ligation reaction, the thiol auxiliary is removed, often through a radical-based desulfurization process, to yield the native valine linkage. nih.gov While not specifically demonstrated for this compound, this strategy provides a viable pathway for its incorporation into larger proteins via chemical ligation.

Genetic Code Expansion and Non-Canonical Amino Acid Mutagenesis Techniques

Structural and Conformational Modulation in Biomolecules

Fluorinated amino acids are known to influence the stability of secondary structures primarily through steric and hydrophobic effects. springernature.com The replacement of hydrogen atoms with more voluminous and highly hydrophobic fluorine atoms can enhance the stability of both α-helices and β-sheets by promoting the burial of these residues within the protein's core. mdpi.comnih.gov

Studies on the analog 4,4,4-trifluorovaline (tfV) have provided quantitative insights into these stabilizing effects.

α-Helix Stabilization: In a model coiled-coil protein based on GCN4, where native leucine (B10760876) and valine residues in the hydrophobic core were replaced with 5,5,5-trifluoroleucine and 4,4,4-trifluorovaline respectively, a significant increase in stability was observed. The fluorinated peptide showed a melting temperature 15°C higher than the hydrocarbon counterpart and a greater free energy of unfolding. nih.gov This enhanced stability is attributed to the increased hydrophobicity of the fluorinated side chains, which drives the self-assembly and sequestration of these groups away from the aqueous solvent. nih.gov

Table 2: Thermodynamic Stability of a Ribosomal Protein Domain with 4,4,4-Trifluorovaline (tfV) Substitutions

Protein Variant Substitution Position ΔΔG° (kcal/mol) Interpretation
tfV3 Valine at position 3 +0.79 Increased stability
tfV21 Valine at position 21 +1.4 Significantly increased stability

Data adapted from studies on a ribosomal protein, demonstrating the stabilizing effect of tfV incorporation in a β-sheet structure. mdpi.com A positive ΔΔG° value indicates that the mutant protein is more stable than the wild-type.

Although direct data for this compound is not available, the principles derived from its trifluoro- analog strongly suggest that it would also act as a stabilizer for secondary structures due to the inherent hydrophobicity of the C-F bond.

The conformational preferences of an amino acid side chain are dictated by a combination of steric and stereoelectronic effects. For fluorinated amino acids, the gauche effect and other hyperconjugative interactions involving the C-F bond can significantly influence side-chain dihedral angles and rotamer populations. nih.govraineslab.com

For example, studies on fluorinated prolines have shown that the position and stereochemistry of the fluorine atom can enforce a specific ring pucker, which in turn biases the conformation of the preceding peptide bond. spbu.runih.gov Fluorination can control the conformations of individual amino acid side chains, a principle that has been extensively demonstrated for proline and its analogs. nih.gov

While specific experimental or computational data on the side-chain conformational preferences and dynamics of this compound are not prevalent in the reviewed literature, it is expected that the two fluorine atoms would have a significant impact. The strong electronegativity of fluorine would create a local dipole moment in the side chain and could influence intramolecular and intermolecular interactions. The steric bulk of the two fluorine atoms would likely restrict the rotation around the Cβ-Cγ bond, leading to a more defined set of preferred side-chain conformations compared to the native valine residue. Further biophysical studies, such as those using NMR spectroscopy, would be required to fully elucidate these conformational details. bibliotekanauki.pl

Impact on Protein Folding, Stability, and Design Principles

The introduction of fluorine into amino acid side chains can significantly alter their physicochemical properties, including hydrophobicity, steric bulk, and electrostatic interactions, thereby influencing protein folding and stability. nih.govresearchgate.net Generally, highly fluorinated analogs of hydrophobic amino acids have been shown to increase the thermodynamic stability of proteins. researchgate.netnih.govspringernature.com This stabilization is often attributed to the increased buried hydrophobic surface area that accompanies fluorination. researchgate.netnih.gov

Research on 4,4,4-trifluorovaline (TFV) provides valuable insights. In one study, the substitution of valine with TFV at certain positions within a model protein resulted in a modest increase in thermal stability. caltech.edu Specifically, when valine was replaced by 4,4,4-trifluorovaline in mutant GCN4 proteins, the melting temperature (Tm) increased by 4°C. caltech.edu This suggests that the difluoro- analog, this compound, might also confer a stabilizing effect, though likely to a different extent.

While fluorination can enhance stability, it does not guarantee it. nih.gov In some cases, the introduction of fluorinated amino acids has led to decreased protein stability. caltech.edu The specific context of the protein fold and the location of the substitution are paramount. d-nb.info For example, while the incorporation of 5,5,5-trifluoroisoleucine significantly stabilized a coiled-coil protein, the replacement of valine with 4,4,4-trifluorovaline in the same positions resulted in a much smaller increase in stability. caltech.edu This highlights that the effect of fluorination is not uniform across different fluorinated amino acids. caltech.edu

The following table summarizes the stability changes observed upon the incorporation of various fluorinated amino acids in different protein systems, providing a comparative context for the potential effects of this compound.

Fluorinated Amino AcidProtein SystemChange in Thermal Stability (ΔTm)Change in Free Energy of Folding (ΔΔGfolding)
4,4,4-TrifluorovalineMutant GCN4 protein+4°C-0.3 kcal/mol
5,5,5-TrifluoroisoleucineMutant GCN4 protein+27°C-2.1 kcal/mol
HexafluoroleucineFour-α-helix bundle protein (α4)Varies by position (-0.09 to -0.8 kcal mol-1 per residue)Varies by position

Mechanistic Probes and Enzyme Activity Modulation Via 4,4 Difluoro L Valine

Elucidation of Enzymatic Reaction Mechanisms

Fluorinated amino acids like 4,4-Difluoro-L-valine are instrumental in dissecting the complex, multi-step processes of enzyme catalysis. By acting as mimics of substrates, intermediates, or transition states, they can stall the enzymatic reaction at a specific point, allowing for detailed structural and kinetic characterization.

The transition state is the highest energy species on the reaction coordinate, and enzymes function by stabilizing this transient structure. Molecules that mimic the geometry and electronics of the transition state, known as transition-state analogs, are often potent enzyme inhibitors. nih.gov The strong electron-withdrawing nature of the two fluorine atoms in this compound can stabilize a positive charge buildup (oxocarbenium-like character) on the adjacent carbon, a feature common in the transition states of many enzymatic reactions, such as those catalyzed by glycosidases or lyases.

By substituting the natural substrate with a difluorinated analog, researchers can effectively trap the enzyme in a state that closely resembles the enzyme-transition state complex. This allows for the use of techniques like X-ray crystallography to obtain high-resolution structural snapshots of the active site, revealing the critical interactions that contribute to catalysis. nih.gov For instance, studies on other fluorinated inhibitors have shown their ability to form stable complexes with target enzymes, providing valuable structural insights into the binding mode that reflects the transition state. nih.gov

Furthermore, fluorinated compounds can be designed as mechanism-based inhibitors (MBIs), which are chemically inert until activated by the target enzyme's catalytic machinery. researchgate.net For pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes that process amino acids, a fluorinated analog like α-(1′-fluoro)vinyllysine can act as a time-dependent, irreversible inactivator. nih.gov This occurs because the enzyme processes the inhibitor, generating a highly reactive intermediate that covalently modifies an active site residue, thus permanently disabling the enzyme. researchgate.netnih.gov This "suicide substrate" approach provides definitive evidence of the catalytic mechanism and can identify key active site nucleophiles. While specific studies on this compound as an MBI are not widely documented, its structure suggests potential for similar applications in enzymes that metabolize valine.

Table 1: Examples of Fluorinated Analogs as Enzyme Inhibitors This table presents data for analogous compounds to illustrate the principles of transition state inhibition.

Inhibitor/Analog Target Enzyme Inhibition Type Potency (Ki / t1/2) Source
L-α-(1′-fluoro)vinyllysine Lysine Decarboxylase Irreversible (Time-dependent) Ki = 630 ± 20 μM; t1/2 = 2.8 min nih.gov
D-α-(1′-fluoro)vinyllysine Lysine Decarboxylase Irreversible (Time-dependent) Ki = 470 ± 30 μM; t1/2 = 3.6 min nih.gov

The combination of incorporating fluorinated amino acids into a protein's structure and site-directed mutagenesis is a particularly powerful strategy for dissecting enzyme function. nih.gov Because fluorine is not naturally present in proteins, the ¹⁹F nucleus provides a clean spectroscopic window for Nuclear Magnetic Resonance (NMR) studies. beilstein-journals.orgacs.org By replacing a native amino acid with this compound at a specific site, that position becomes "tagged" with a sensitive ¹⁹F NMR probe.

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local microenvironment. beilstein-journals.org Therefore, any change in protein conformation, substrate binding, or catalytic step that alters the environment around the incorporated this compound will result in a measurable change in its ¹⁹F NMR signal. acs.orgacs.org

Site-directed mutagenesis is often used to facilitate the assignment of these NMR signals. nih.gov For example, if a protein has multiple valine residues, one could create several mutants where each valine, in turn, is replaced by another amino acid (like alanine). When the ¹⁹F NMR spectrum of the protein incorporating this compound is compared to the spectra of these mutants, the signal that disappears corresponds to the mutated position, allowing for unambiguous assignment. nih.gov

A study on the leucine-isoleucine-valine binding protein (LIV), a structural model for many receptors, utilized the incorporation of difluoromethionine (DFM) and 5-fluorotryptophan (B555192) (5F-Trp) to explore its structural dynamics. nih.govresearchgate.net The ¹⁹F NMR spectra provided distinct resonances for the labeled residues, and a distinct narrowing of the signal's line width upon ligand binding confirmed the existence of a "closed" protein conformation in solution, a detail not captured by crystallography alone. nih.gov This approach allows for the real-time observation of conformational changes that are essential for the enzyme's catalytic cycle.

Table 2: Information Gained from ¹⁹F NMR Studies with Fluorinated Amino Acid Incorporation

Type of Information Description Example Application Source
Conformational Change Monitoring shifts in the ¹⁹F signal to track changes in protein shape upon ligand binding or during catalysis. Observing the open-to-closed transition in the LIV binding protein. nih.govresearchgate.net beilstein-journals.orgacs.org
Protein Folding Following the appearance and change of multiple ¹⁹F signals over time to map folding pathways and identify intermediates. Examining intermediates during the folding of fatty acid binding protein. acs.org acs.org
Enzyme Dynamics Analyzing signal line shapes and relaxation properties to understand the flexibility and motion in different parts of the enzyme. Characterizing the conformational heterogeneity of proteins interacting with lipid vesicles. beilstein-journals.org beilstein-journals.org

| Ligand Binding | Quantifying binding affinity (Kd) and kinetics by titrating a ligand and observing the change in the ¹⁹F chemical shift. | Characterizing the binding interaction of a fluorinated ligand to the Bcl-xL protein. acs.org | acs.org |

Investigation of Catalytic Intermediates and Transition States using this compound Analogs

Modulation of Biological Pathways

Beyond probing individual enzymes, this compound can be used to influence entire metabolic or signaling pathways. By targeting a key enzyme, these analogs can alter the flow of metabolites, providing insights into the pathway's regulation and physiological importance.

L-valine is an essential branched-chain amino acid (BCAA) whose metabolism is crucial for protein synthesis and energy production. researchgate.netnih.gov The metabolic pathway for valine degradation begins with a transamination reaction to form α-ketoisovalerate, a step catalyzed by a BCAA transaminase. researchgate.net This intermediate is then converted through several steps into succinyl-CoA, which enters the citric acid cycle. researchgate.net

This compound, as a structural analog of L-valine, can act as a competitive inhibitor of the enzymes in this pathway. For example, it could compete with natural L-valine for the active site of BCAA transaminase, thereby reducing the rate of valine catabolism. By modulating the activity of such a key enzyme, it is possible to study the downstream effects of reduced valine breakdown on cellular processes.

Furthermore, studies have shown that the balance of BCAAs is critical for health, and excess L-valine can disturb vital molecular pathways, including those related to autophagy and nucleic acid methylation, and even induce apoptosis in certain tissues. nih.gov A potent modulator like this compound could be used at low concentrations to mimic these effects, allowing for a controlled study of the signaling roles of valine and its metabolites.

Table 3: Potential Enzyme Targets for this compound in the L-Valine Metabolic Pathway

Enzyme Abbreviation Role in Pathway Potential Effect of this compound Source
Branched-chain amino acid transaminase BCAT Catalyzes the first step of valine catabolism (transamination). Competitive inhibition, blocking entry into the degradative pathway. researchgate.net
Acetohydroxyacid synthase AHAS Key enzyme in the biosynthesis of valine in plants and bacteria. Feedback inhibition or competitive inhibition. researchgate.net
Dihydroxyacid dehydratase DHAD An enzyme in the valine biosynthetic pathway. Inhibition, blocking valine synthesis. researchgate.net

Molecular recognition, the specific interaction between molecules like an enzyme and its substrate or a receptor and its ligand, is fundamental to all biological processes. acs.org As mentioned previously, ¹⁹F NMR spectroscopy using probes like this compound is an exceptionally powerful technique for studying these interactions in detail. beilstein-journals.orgacs.org

When this compound is incorporated into a protein, its ¹⁹F NMR signal acts as a sensitive reporter on the local environment within the protein's structure. beilstein-journals.org The binding of a ligand to the protein, even at a site distant from the fluorinated probe, can induce subtle conformational changes that are transmitted through the protein structure. acs.org These changes alter the probe's environment and are detected as a shift in the ¹⁹F NMR signal.

This phenomenon allows researchers to:

Confirm Binding: A change in the ¹⁹F spectrum upon the addition of a ligand provides direct evidence of a binding event.

Determine Binding Affinity: By systematically titrating the ligand and monitoring the change in the ¹⁹F chemical shift, one can determine the dissociation constant (Kd), a measure of binding affinity.

Map Binding Sites: By placing the ¹⁹F probe at different locations within the protein (via mutagenesis and incorporation), one can map which parts of the protein are affected by ligand binding, thereby outlining the binding site and allosteric communication pathways. acs.org

Study Dynamics: The binding of a ligand can alter the flexibility and dynamics of a protein. These changes can be monitored by analyzing the line shape and relaxation parameters of the ¹⁹F NMR signal, providing a more complete picture of the binding event. nih.govresearchgate.net

Computational studies complement these experimental approaches by providing models of how fluorination affects ligand binding. They can help rationalize observed changes in binding affinity and entropy, guiding the design of more effective molecular probes and modulators. acs.org

Table 4: Parameters Measurable via ¹⁹F NMR in Protein-Ligand Binding Studies

Parameter Description Method of Measurement Source
Binding Confirmation Direct observation of interaction. Change in ¹⁹F chemical shift or line shape upon ligand addition. nih.govresearchgate.net
Dissociation Constant (Kd) A measure of the affinity between the protein and ligand. Titration of ligand and fitting the change in chemical shift to a binding isotherm. acs.org
Kinetics (kon, koff) The rates of ligand association and dissociation. Analysis of NMR line shapes at different ligand concentrations or using real-time NMR methods. acs.org

| Conformational State | The structural state of the protein (e.g., open vs. closed). | Observation of distinct chemical shifts corresponding to different protein conformations. | nih.govresearchgate.net |

Advanced Spectroscopic Characterization of 4,4 Difluoro L Valine and Its Bioconjugates

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a primary technique for studying proteins and peptides labeled with fluorinated amino acids. beilstein-journals.orgacs.org The ¹⁹F nucleus boasts a high gyromagnetic ratio and a wide chemical shift range, making it highly sensitive to its electronic surroundings. nih.govnih.gov This sensitivity, coupled with the absence of endogenous fluorine in most biological systems, provides a background-free window to observe the labeled site. nih.gov

Chemical Shift Perturbations for Probing Local Environments

The chemical shift of the ¹⁹F nucleus in 4,4-Difluoro-L-valine is exceptionally responsive to alterations in its immediate environment. nih.gov Factors such as van der Waals packing, local electrostatic fields, and solvent accessibility can all induce measurable changes in the ¹⁹F chemical shift. nih.gov This makes this compound an excellent probe for monitoring conformational changes, ligand binding, and protein-protein interactions. beilstein-journals.org

When this compound is incorporated into a protein, the two diastereotopic fluorine atoms can give rise to distinct resonances in the ¹⁹F NMR spectrum. The difference in their chemical shifts (ΔδFF) is a sensitive indicator of the local conformational preferences. For instance, in studies with 4,4-difluoroproline, a large ΔδFF was observed in a cis prolyl amide bond, while a smaller difference was seen in a trans bond, directly reporting on the ring pucker preference. researchgate.net This principle extends to the rotational and conformational states of the this compound side chain within a protein.

The binding of a ligand to a protein labeled with this compound can induce significant chemical shift perturbations. nih.gov These perturbations can be used to map binding sites, determine dissociation constants (Kd), and even elucidate the kinetics of binding events. beilstein-journals.org The magnitude and direction of the chemical shift changes provide valuable information about the nature of the interaction and the conformational rearrangements that occur upon binding.

Table 1: Representative ¹⁹F NMR Chemical Shift Perturbations of Fluorinated Amino Acids Upon Ligand Binding.

Labeled ProteinFluorinated Amino AcidLigandObserved Chemical Shift Perturbation (ppm)Reference
Brd45-Fluorotryptophan (B555192)JQ1~0.5 beilstein-journals.org
KIX domain of CREB-binding protein5-FluorotryptophanMLL peptide~0.2 nih.gov
BrdT5-FluorotryptophanDinaciclib0.25 nih.gov

This table provides examples of chemical shift perturbations observed for fluorinated tryptophan, illustrating the sensitivity of ¹⁹F NMR to ligand binding. Similar principles apply to this compound.

Conformational Analysis using ¹⁹F NMR of this compound Residues

In studies of 5,5'-difluoroleucine, it was found that the ³JHF couplings indicated that the rotation of the CH₂F groups can be restricted in different protein environments, leading to the preferential population of a single rotamer. copernicus.org This demonstrates the power of using fluorinated analogs to probe subtle conformational biases within a protein structure.

Dynamics and Binding Studies in Complex Biological Systems

¹⁹F NMR is particularly well-suited for studying the dynamics of biological macromolecules. nih.gov Changes in the ¹⁹F NMR lineshape can provide information on motional processes occurring on a wide range of timescales. For instance, line broadening can indicate exchange between different conformational states or binding and dissociation events. acs.orgnih.gov

The study of protein-membrane interactions is an area where ¹⁹F NMR with probes like this compound can be highly informative. acs.org The chemical shift and relaxation properties of the ¹⁹F nucleus are sensitive to the transition from an aqueous to a lipid environment, allowing for the characterization of membrane binding and the orientation of the peptide or protein within the bilayer. acs.org

Vibrational Spectroscopies (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. mpg.despectroscopyonline.com These techniques are sensitive to bond strengths, molecular geometry, and intermolecular interactions such as hydrogen bonding. researchgate.net

For amino acids, characteristic vibrational bands can be assigned to different functional groups, including the amino group (NH₃⁺), the carboxylate group (COO⁻), and the side chain. core.ac.uknih.gov In the case of this compound, the C-F stretching vibrations would be expected to appear in the region of 1000-1400 cm⁻¹, providing a unique spectroscopic signature.

Studies on other fluorinated amino acids have shown that the position and intensity of the C-F vibrational bands are sensitive to the local environment. mpg.de For example, changes in hydrogen bonding to the fluorine atoms would be reflected in shifts in the C-F stretching frequencies.

Table 2: Typical Vibrational Frequencies for Amino Acid Functional Groups.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)Reference
NH₃⁺Asymmetric Stretching~3100 - 3200 spectroscopyonline.com
NH₃⁺Symmetric Stretching~3000 spectroscopyonline.com
COO⁻Asymmetric Stretching~1560 - 1600 researchgate.net
COO⁻Symmetric Stretching~1400 - 1450 researchgate.net
C-H (aliphatic)Stretching~2850 - 3000 core.ac.uk

This table provides a general reference for the vibrational frequencies of common functional groups in amino acids. The specific frequencies for this compound would be influenced by its unique structure and intermolecular interactions.

The analysis of the vibrational spectra of this compound and its bioconjugates, often aided by computational methods like density functional theory (DFT), can provide detailed insights into its structure and interactions at a molecular level. researchgate.net

Computational and Theoretical Studies of 4,4 Difluoro L Valine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. ornl.gov These first-principles methods solve approximations of the Schrödinger equation to determine molecular properties without prior experimental data. ornl.gov For 4,4-Difluoro-L-valine, these calculations are crucial for elucidating the profound effects of the two highly electronegative fluorine atoms.

Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are standard tools for this purpose. github.ioresearchgate.net DFT, in particular, is widely used for its balance of computational cost and accuracy in calculating the electronic properties of molecules. github.io Calculations would typically be performed using various basis sets, such as 6-31G* or larger sets like aug-cc-pVTZ, to ensure the results are reliable. github.iodtic.mil

Key research findings from these calculations on fluorinated amino acids indicate that the C-F bonds are highly polarized and exceptionally strong. nih.gov In this compound, the two fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect propagates through the carbon backbone, influencing the charge distribution across the entire molecule. Quantum chemical calculations can precisely quantify this by computing atomic charges, electrostatic potential maps, and dipole moments. These calculations reveal how the electron density is shifted towards the fluorine atoms, creating a localized region of negative electrostatic potential and affecting the acidity of the carboxylic acid group and the basicity of the amino group. Furthermore, these methods are used to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy. This provides a detailed picture of how the bulky and electronegative CF2 group sterically and electronically influences the preferred side-chain conformation.

Table 1: Parameters from Quantum Chemical Calculations

Illustrative data that can be obtained for this compound using quantum chemical methods.

Calculated PropertyDescriptionSignificance for this compound
Optimized GeometryThe lowest energy 3D arrangement of atoms.Provides precise bond lengths (e.g., C-F, C-C) and angles, revealing steric effects of the CF2 group.
Atomic Charges (e.g., Mulliken, NBO)Distribution of electron charge among the atoms.Quantifies the electron-withdrawing effect of the fluorine atoms and identifies sites for electrostatic interactions.
Electrostatic Potential (ESP) MapA map of the electrostatic potential on the electron density surface.Visually identifies electron-rich (negative potential, near F atoms) and electron-poor (positive potential) regions, predicting sites for non-covalent interactions.
Frontier Molecular Orbitals (HOMO/LUMO)The highest occupied and lowest unoccupied molecular orbitals.The energy gap between HOMO and LUMO indicates chemical reactivity and electronic stability. The location of these orbitals suggests sites for nucleophilic or electrophilic attack.
Vibrational FrequenciesFrequencies of molecular vibrations.Predicts the infrared (IR) spectrum, allowing for the identification of characteristic C-F stretching modes and confirming the calculated structure.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum calculations describe a molecule in a static state, molecular dynamics (MD) simulations provide a dynamic picture of its behavior over time. biorxiv.org MD simulations are a powerful computational tool used to study how proteins and their constituent amino acids move and fluctuate in a physiological environment. biorxiv.org For this compound, MD simulations are essential for exploring its conformational landscape and understanding its interactions with solvent molecules and other biomolecules.

In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules (usually water), and Newton's equations of motion are solved iteratively for every atom in the system. nih.gov This generates a trajectory that reveals how the molecule's conformation changes over time, from picoseconds to microseconds. nih.govacs.org A key output for an amino acid like this compound is the Ramachandran plot, which shows the distribution of the backbone dihedral angles (phi, ψ). This analysis reveals which backbone conformations are sterically allowed and energetically favorable, and how the difluorinated side chain might restrict or alter the conformational freedom compared to natural valine. nih.gov

Table 2: Applications of Molecular Dynamics Simulations

Goals and expected findings from MD simulations of this compound.

Simulation GoalMethodologyExpected Findings for this compound
Conformational SamplingSimulate the solvated dipeptide (e.g., Ace-DFV-Nme) for an extended period (nanoseconds to microseconds). Analyze backbone (φ, ψ) and side-chain (χ) dihedral angles.Determine the preferred rotameric states of the difluorinated side chain and its influence on the backbone conformational space (Ramachandran plot).
Solvation AnalysisCalculate the radial distribution functions (RDFs) for water molecules around the fluorine and other atoms. Compute the free energy of solvation.Characterize the hydration shell, assess the hydrophobicity of the CF2 group, and investigate the potential for C-F···H-O hydrogen bonds. acs.org
Protein Stability StudiesIncorporate this compound into a model peptide or protein in silico. Run simulations of both the fluorinated and wild-type protein.Predict how the substitution affects the protein's structural stability, flexibility, and folding dynamics. pnas.org
Binding InteractionsSimulate the fluorinated amino acid within the binding site of an enzyme or receptor.Elucidate specific intermolecular contacts (electrostatic, van der Waals) and predict changes in binding affinity compared to the natural ligand.

Force Field Development and Refinement for Fluorinated Amino Acid Residues

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govacs.org Standard force fields like AMBER and CHARMM are well-parameterized for the 20 canonical amino acids but require the development of new parameters for noncanonical residues like this compound.

The development of force field parameters for fluorinated amino acids is an active area of research. acs.orgnih.gov The process involves deriving parameters for bonded terms (bond lengths, angles, dihedrals) and non-bonded terms (van der Waals interactions, atomic charges). biorxiv.org Atomic charges are particularly crucial due to the high electronegativity of fluorine. These are often derived to reproduce the electrostatic potential calculated at a high level of quantum mechanical theory. acs.orgnih.gov The IPolQ (Implicitly Polarized Charge) scheme is one such method used to derive charges that account for polarization effects in a condensed-phase environment. nih.govbiorxiv.org

For this compound, new parameters would need to be developed for the bonds, angles, and dihedrals involving the fluorinated carbon (Cγ). This is typically done by fitting the molecular mechanics (MM) energies and forces to high-quality quantum mechanics (QM) data for a small model compound (e.g., a capped dipeptide). biorxiv.org The Lennard-Jones parameters for the fluorine atoms also need careful tuning to accurately represent their size and dispersiv_e interactions. Once developed, these parameters are validated by performing MD simulations and comparing the results with available experimental data or high-level QM calculations, ensuring they can accurately model the structure and dynamics of fluorine-containing peptides and proteins. acs.orgacs.org

Table 3: Force Field Parameterization for this compound

Key parameters requiring development for accurate MD simulations.

Parameter TypeDescriptionDerivation Method
Partial Atomic ChargesFixed point charges on each atom that approximate the molecular electrostatic potential.Fit to QM-calculated electrostatic potential (e.g., using RESP or IPolQ) for multiple conformations of a model compound. acs.orgnih.gov
Bond StretchingParameters (force constant, equilibrium length) for bonds like Cγ-Cβ and Cγ-F.Derived from QM potential energy scans of bond stretching.
Angle BendingParameters (force constant, equilibrium angle) for angles like F-Cγ-F and F-Cγ-Cβ.Derived from QM potential energy scans of angle bending.
Torsional (Dihedral) AnglesParameters (energy barrier, periodicity, phase) for rotation around bonds, especially Cα-Cβ and Cβ-Cγ.Fit to QM-calculated energy profiles for dihedral rotation in a model compound. biorxiv.org
Van der Waals (Lennard-Jones)Parameters (well depth ε, radius σ) that define non-bonded repulsive and attractive forces.Often adapted from existing parameters for similar atom types and refined to reproduce experimental properties like density and heat of vaporization of small fluorinated molecules.

Predictive Modeling of Biochemical Properties and Bioactivities

Predictive modeling, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies, uses computational models to correlate a molecule's structure with its properties or biological activity. nih.gov These models are becoming increasingly important in fields like drug design and protein engineering. nih.govbiorxiv.org

For this compound, predictive modeling can be used to estimate key biochemical properties without the need for extensive experimentation. The process begins with calculating a set of molecular descriptors for the amino acid. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology (e.g., connectivity indices), geometry (e.g., surface area), or electronic properties (e.g., calculated atomic charges). nih.gov

Once a dataset of molecules with known properties (e.g., pKa, hydrophobicity, enzyme inhibition constant) is assembled, statistical or machine learning algorithms are used to build a model that links the descriptors to the property of interest. biorxiv.org This model can then be used to predict the properties of new molecules like this compound. For instance, a QSPR model could predict its impact on peptide helicity or its partitioning between water and octanol (B41247) (a measure of hydrophobicity). Such predictive models can accelerate the design of fluorinated peptides and proteins by allowing researchers to screen virtual candidates and prioritize the most promising ones for synthesis and experimental testing. biorxiv.org

Table 4: Predictive Modeling for this compound

Examples of descriptors and properties that can be linked through QSPR/QSAR models.

Property to PredictRelevant Molecular DescriptorsModeling TechniquePotential Application
Hydrophobicity (logP)Solvent Accessible Surface Area (SASA), Polar Surface Area (PSA), number of fluorine atoms.Multiple Linear Regression (MLR), Support Vector Machines (SVM).Predicting how the amino acid will influence protein folding and core packing.
pKa of Amino/Carboxyl GroupsPartial atomic charges on N and O atoms, electrostatic potential at nuclei, inductive electronic descriptors.Linear Regression, Neural Networks.Understanding pH-dependent behavior in peptides and at enzyme active sites.
Enzyme Inhibition3D shape descriptors (e.g., WHIM), electronic field descriptors, docking scores.Partial Least Squares (PLS), Random Forest.Screening for potential as an inhibitor of a target enzyme (e.g., a protease or synthetase).
Membrane PermeabilityMolecular weight, logP, number of hydrogen bond donors/acceptors, polar surface area.Rule-based models (e.g., Lipinski's Rule of 5), Regression models.Assessing the potential for fluorinated peptides to be used as therapeutic agents that can cross cell membranes.

Q & A

Q. What are the recommended synthetic routes for 4,4-Difluoro-L-valine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of L-valine precursors using reagents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E. Key parameters include temperature control (−20°C to 25°C) to minimize side reactions and solvent selection (e.g., anhydrous dichloromethane). Yield optimization requires monitoring fluorination efficiency via <sup>19</sup>F NMR, while purity is assessed by reverse-phase HPLC with UV detection (210–220 nm) .

Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) coupled with polarimetric detection confirms enantiomeric purity. Comparative circular dichroism (CD) spectroscopy against non-fluorinated L-valine can identify structural perturbations. Mass spectrometry (HRMS) validates molecular weight and isotopic patterns for fluorine substitution .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with isotope-labeled internal standards (e.g., <sup>13</sup>C-labeled analogs) ensures accuracy. Sample preparation involves protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Calibration curves should account for matrix effects, validated via spike-recovery experiments (80–120% recovery range) .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorination efficiency reported across studies using DAST vs. newer fluorinating agents?

  • Methodological Answer : Systematic benchmarking under standardized conditions (equimolar reagents, inert atmosphere) is essential. Kinetic studies (e.g., <sup>19</sup>F NMR time-course experiments) quantify reaction rates, while DFT calculations model transition states to explain mechanistic differences. Cross-validation with independent synthetic replicates minimizes batch variability .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in vivo?

  • Methodological Answer : Use <sup>14</sup>C-radiolabeled analogs in tracer studies (rodent models) to track incorporation into proteins and excretion pathways. Tissue-specific pharmacokinetics are assessed via microdialysis, while mass balance studies (urine/feces collection) quantify bioavailability. Data normalization to non-fluorinated controls isolates fluorine-specific effects .

Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound across cell lines?

  • Methodological Answer : Standardize assays (e.g., MTT, ATP luminescence) using synchronized cell cultures and controlled passage numbers. Dose-response curves (0.1–100 µM) with triplicate technical replicates improve reliability. Meta-analysis of published data using fixed-effects models identifies confounding variables (e.g., serum concentration, incubation time) .

Q. What strategies validate the role of this compound in modulating enzyme kinetics compared to native substrates?

  • Methodological Answer : Competitive inhibition assays (e.g., fluorogenic substrates in valyl-tRNA synthetase studies) with Michaelis-Menten analysis (Km, Vmax) quantify binding affinity. Isotope-edited FTIR spectroscopy detects conformational changes in enzyme active sites. Mutagenesis studies (e.g., alanine scanning) pinpoint critical residues for fluorine interactions .

Methodological Considerations

  • Data Integrity : Cross-validate findings using orthogonal techniques (e.g., NMR + HPLC for purity) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Safety Protocols : Handle fluorinated compounds in fume hoods with PFAS-free PPE; dispose of waste via certified hazardous waste programs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.